molecular formula C20H19NO6 B1390371 Fmoc-alpha-methyl-L-aspartic acid CAS No. 1217830-18-6

Fmoc-alpha-methyl-L-aspartic acid

Cat. No. B1390371
CAS RN: 1217830-18-6
M. Wt: 369.4 g/mol
InChI Key: PRUJSTWSXWCYQN-FQEVSTJZSA-N
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Description

Fmoc-alpha-methyl-L-aspartic acid is a compound with the molecular formula C20H19NO6 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid .


Synthesis Analysis

Fmoc-based peptide synthesis is a common method used in the synthesis of peptides, including this compound . This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers . Protecting group strategies for relevant amino acids are developed and the limitations thereof are reported . A strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery is developed .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 48 bonds . There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors. For instance, anions could greatly affect the hydrogelation of Fmoc-YL, leading to the transformation of the supermolecular structures from densely fibrous networks to spherical aggregates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 369.12123733 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 27 .

Scientific Research Applications

Fmoc-alpha-methyl-L-aspartic acid is used in a variety of scientific research applications. It has been used to study the molecular mechanisms of various diseases, such as cancer, diabetes, and Alzheimer’s disease. It has also been used in drug design and drug delivery studies, as well as in biochemistry and molecular biology experiments.

Mechanism of Action

Target of Action

The primary target of Fmoc-alpha-methyl-L-aspartic acid is the amine group of amino acids . The Fmoc group, short for 9-Fluorenylmethoxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a stable compound that protects the amine group during peptide synthesis .

Biochemical Pathways

The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .

Pharmacokinetics

The molecular weight of the compound is 36938 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the protection of the amine group during peptide synthesis . This protection enables the synthesis of complex peptides without the amine group reacting undesirably. The Fmoc group is then rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Advantages and Limitations for Lab Experiments

Fmoc-alpha-methyl-L-aspartic acid has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of experiments. It is also easy to synthesize and can be used in large quantities. However, this compound has some limitations. It is not suitable for use in vivo experiments, as it can be toxic in large doses.

Future Directions

There are several potential future directions for research involving Fmoc-alpha-methyl-L-aspartic acid. One potential direction is to explore its potential for use in drug delivery systems. It could also be used to study the molecular mechanisms of other diseases, such as Parkinson’s disease and Huntington’s disease. Additionally, it could be used to study the effects of this compound on the immune system. Finally, this compound could be used to develop new therapeutic strategies for cancer and other diseases.

Safety and Hazards

Fmoc-alpha-methyl-L-aspartic acid is classified as an irritant . It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUJSTWSXWCYQN-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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